molecular formula C10H10N2O3S2 B2903841 Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate CAS No. 459846-02-7

Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Cat. No.: B2903841
CAS No.: 459846-02-7
M. Wt: 270.32
InChI Key: QETFIBQYZRCTER-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. It is built on a 1,3,4-oxadiazole core, a five-membered ring structure known to be a bioisostere of pyrimidine bases found in nucleic acids. This property allows related derivatives to interfere with critical cellular processes like DNA replication, making the 1,3,4-oxadiazole scaffold a privileged structure in the design of chemotherapeutic agents . While specific biological data for this exact compound requires further investigation, structurally similar 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated a wide range of therapeutic activities in scientific literature, including antimicrobial, antifungal, and notably, antitumor properties . The molecular structure is characterized by distinct planar units connected at specific dihedral angles, a feature that can influence crystal packing through weak intermolecular hydrogen bonds and π-π stacking interactions, which may be relevant for material science and crystallography studies . Researchers value this compound as a key intermediate for developing new bioactive molecules. It serves as a building block for synthesizing more complex derivatives aimed at targeting various enzymes and receptors, such as focal adhesion kinase (FAK) or tubulin, which are implicated in cancer cell proliferation . This product is intended for research and development purposes exclusively. For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-2-14-8(13)6-17-10-12-11-9(15-10)7-4-3-5-16-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETFIBQYZRCTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves the cyclization of appropriate thiophene and oxadiazole precursors. A typical procedure might include the use of a thiophene carboxylic acid derivative, which is reacted with hydrazine hydrate to form the corresponding hydrazide. This is then cyclized with carbon disulfide and an appropriate alkylating agent under controlled conditions to yield the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the process would be scaled up, utilizing high-efficiency reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors could be employed for better control over reaction parameters, and purification might involve crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various reactions, such as:

  • Oxidation: : Introducing oxidizing agents like potassium permanganate can oxidize the sulfur atom.

  • Reduction: : Reducing agents like sodium borohydride could reduce the oxadiazole ring.

  • Substitution: : Halogenation or nucleophilic substitution on the thiophene ring is also feasible.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as N-bromosuccinimide for substitutions. Conditions would vary based on the desired reaction but typically involve standard organic synthesis techniques such as reflux, inert atmosphere, and appropriate solvents.

Major Products Formed

The oxidation of the sulfur atom leads to sulfoxides or sulfones, while reduction of the oxadiazole ring could result in simpler, more reduced heterocycles. Substitution reactions on the thiophene ring could yield a variety of halo derivatives or other substituted thiophenes.

Scientific Research Applications

Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has broad scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a precursor in heterocyclic chemistry.

  • Biology: : Studied for its potential bioactivity, possibly as an antimicrobial or anticancer agent.

  • Medicine: : Explored for pharmaceutical applications, particularly in the design of new drugs targeting specific biochemical pathways.

  • Industry: : Applied in the development of novel materials with specific electronic or optical properties due to its heterocyclic nature.

Mechanism of Action

The mechanism of action for any bioactive properties of Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate would involve its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit or modulate the activity of certain enzymes by binding to their active sites or altering their conformation. Pathways involved might include oxidative stress pathways, signal transduction pathways, or other biochemical pathways relevant to the compound's biological effects.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s closest analogs differ in the substituents at the oxadiazole ring’s 5-position and the sulfanylacetate group’s modifications:

  • Phenyl-substituted analog : Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate () replaces thiophene with phenyl. Crystal studies reveal π-π stacking (3.846 Å between phenyl and oxadiazole) and carbonyl-oxadiazole interactions (3.156 Å) .
  • Thiophene vs. substituted aryl groups: Quinoline-linked derivatives (e.g., quinolin-8-yl {[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate) show altered π-stacking and hydrogen bonding due to bulkier substituents .
  • Sulfonylphenyl derivatives : Ethyl 2-(5-(4-(phenylsulfonyl)phenyl)-1,3,4-oxadiazol-2-ylthio)acetate () introduces a sulfonyl group, increasing polarity and hydrogen-bond acceptor capacity .

Key Structural Differences :

  • Steric effects : Bulky substituents (e.g., naphthofuran in ) reduce conformational flexibility, impacting binding to biological targets .

Physicochemical Properties

Melting Points and Solubility

  • Phenyl analog : Melting points range from 124–126°C () to 166–167°C for chloro-substituted derivatives .
  • Quinoline derivatives: Higher melting points (e.g., 181–183°C) due to extended aromatic systems .

Solubility Trends :

  • Ethyl esters generally improve lipid solubility. Thiophene’s lower polarity compared to sulfonyl or halogenated aryl groups may enhance membrane permeability .

Spectroscopic Characteristics

IR and NMR Data

  • IR spectroscopy :
    • Thiophene-containing compounds show C–S stretches (~659 cm⁻¹) and C=C aromatic vibrations (~1474 cm⁻¹) .
    • Sulfonylphenyl analogs exhibit strong S=O stretches (~1156 cm⁻¹) .
  • ¹H NMR :
    • Ethyl groups resonate at δ 1.14–1.27 (triplet) and δ 4.09–4.27 (quartet) .
    • Thiophene protons appear as multiplet signals at δ 7.16–7.50 .

Antimicrobial and Enzyme Inhibitory Effects

  • Thiophene’s electron-rich system may enhance binding to bacterial targets, as seen in improved antibacterial activity for oxadiazole-thiophene hybrids .
  • Phenyl analogs : Ethyl 2-(5-phenyl-...)acetate derivatives show moderate activity against S. aureus (MIC ~63 µg/mL) .
  • Sulfonylphenyl derivatives : Increased polarity correlates with better solubility but reduced penetration in Gram-negative bacteria .

Computational and ADMET Predictions

  • Structural similarity analysis (): Thiophene-containing compounds share <30% similarity with nociceptive ligands, suggesting unique pharmacodynamic profiles.
  • ADMET profiles : All analogs exhibit >30% intestinal absorption, but thiophene’s lipophilicity may improve blood-brain barrier penetration compared to polar sulfonyl groups .

Biological Activity

Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate (CAS No. 459846-02-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H10N2O3S2, with a molecular weight of 270.33 g/mol. The compound features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC10H10N2O3S2
Molecular Weight270.33 g/mol
CAS Number459846-02-7
SynonymsEthyl thiooxadiazole acetate

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. A study demonstrated that similar oxadiazole derivatives showed activity against various bacterial strains, suggesting that this compound may possess comparable effects.

Antiplasmodial Activity

The antiplasmodial activity of related compounds has been explored extensively. For instance, a study highlighted the antiplasmodial properties of N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines, which demonstrated IC50 values significantly lower than 1 µM against Plasmodium falciparum. Given the structural similarities, this compound could exhibit similar efficacy against malaria parasites .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines to evaluate the safety and therapeutic index of oxadiazole derivatives. For example, compounds with similar structures were tested against cancer cell lines, revealing promising results in inhibiting cell proliferation while maintaining low cytotoxicity towards normal cells.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can compromise microbial membranes, leading to cell death.
  • Interference with Nucleic Acid Synthesis : The presence of the oxadiazole ring may facilitate interactions with nucleic acids or their precursors.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Case Study 1: Antimicrobial Screening

A study involving a series of thiophene-based oxadiazoles found that certain derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.

Case Study 2: Antimalarial Activity

In vitro assays conducted on related oxadiazole compounds revealed IC50 values as low as 0.55 µM against Plasmodium falciparum strains. These findings suggest that structural modifications in similar compounds could lead to enhanced antimalarial activity.

Table 2: Summary of Biological Activities

Activity TypeAssessed CompoundsObserved IC50/MIC
AntimicrobialVarious thiophene-based oxadiazolesMIC: 8 - 32 µg/mL
AntiplasmodialN,N-dialkyl oxadiazolesIC50: <0.55 µM
CytotoxicityOxadiazole derivativesVaries by cell line

Q & A

Q. What are the standard synthetic routes for Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions: (i) Formation of a hydrazide intermediate (e.g., by reacting thiophene-2-carboxylic acid derivatives with hydrazine hydrate). (ii) Cyclization with carbon disulfide under basic conditions (e.g., KOH in ethanol) to form the 1,3,4-oxadiazole ring. (iii) Thioether linkage formation via nucleophilic substitution using ethyl chloroacetate (see analogous procedures in ). Critical factors include:
  • Temperature control during cyclization (60–80°C).
  • Solvent choice (absolute ethanol or DMF for solubility).
  • Purification via column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Methodological Answer :
  • FT-IR : Confirm functional groups (e.g., C=O ester stretch ~1740 cm⁻¹, C-N oxadiazole ring ~1600 cm⁻¹).
  • NMR (¹H/¹³C) : Identify proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, ester CH₃ at δ 1.2–1.4 ppm).
  • LC-MS/HPLC : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀N₂O₃S₂ at ~295 m/z).
  • TLC : Monitor reaction progress (e.g., chloroform:methanol 9:1; Rf ~0.5) .

Q. What biological activities are associated with structurally similar 1,3,4-oxadiazole derivatives?

  • Methodological Answer : Analogous compounds exhibit:
  • Antimicrobial activity : Assessed via MIC assays against Gram-positive/negative bacteria.
  • Antioxidant potential : Evaluated using DPPH radical scavenging (IC₅₀ values reported in ).
  • Enzyme inhibition : e.g., α-glucosidase or LOX inhibition (see for IC₅₀ protocols).
    Structure-activity relationships (SAR) highlight the role of the sulfanyl group and thiophene moiety in enhancing bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
  • π-π stacking : Distance between oxadiazole and thiophene rings (~3.8–4.0 Å, as in ).
  • Hydrogen bonding : Between ester carbonyl and water/amine groups (e.g., O···H-N, ~2.8 Å).
  • Torsion angles : Confirm spatial arrangement of substituents (e.g., dihedral angle between oxadiazole and thiophene ~15°).
    Refinement using SHELXL () and visualization via UCSF Chimera () are critical .

Q. What computational strategies are effective for predicting biological target interactions?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Screen against targets like EGFR or COX-2 using PubChem-derived 3D structures ().
  • MD simulations (GROMACS) : Assess binding stability (RMSD < 2 Å over 100 ns).
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with activity (see for protocols) .

Q. How can contradictory bioactivity data from similar compounds be reconciled?

  • Methodological Answer : Contradictions often arise from:
  • Solubility differences : Use logP calculations (e.g., ClogP ~2.5) and DMSO/water solubility assays.
  • Assay variability : Standardize protocols (e.g., fixed incubation time/pH in DPPH assays).
  • SAR refinement : Compare IC₅₀ values of analogs (e.g., vs. 18) to identify substituent-specific effects.
    Meta-analysis using tools like RevMan can statistically harmonize results .

Q. What role does the sulfanyl group play in coordination chemistry or metal complex formation?

  • Methodological Answer : The sulfanyl group acts as a:
  • Ligand : Binds transition metals (e.g., Fe²⁺, Zn²⁺) via S-M coordination (bond length ~2.3 Å, as in ).
  • Redox mediator : Facilitate electron transfer in catalytic cycles (e.g., Fenton-like reactions).
    Complexes can be characterized via UV-Vis (λmax ~450 nm for d-d transitions) and cyclic voltammetry .

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